molecular formula C22H21ClN2O3 B279526 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide

5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide

Cat. No. B279526
M. Wt: 396.9 g/mol
InChI Key: WVXWEHRDFJLKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide, also known as CMF-019, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been shown to inhibit the activity of several key enzymes, including cyclin-dependent kinases and histone deacetylases, which play important roles in cancer cell proliferation and survival. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the modulation of neurotransmitter receptor activity, and the improvement of cognitive function. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide in lab experiments is its high purity and potency, which allows for accurate and reproducible results. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further drug development. However, one of the limitations of using 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide in lab experiments is its relatively high cost, which may limit its widespread use in academic research.

Future Directions

There are several future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide, including further elucidation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its efficacy in animal models of disease. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Furthermore, the potential applications of 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide in other scientific research fields, such as immunology and infectious diseases, should be explored.

Synthesis Methods

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide involves several steps, including the preparation of 3-chloro-2-methylphenylamine, 4-morpholin-4-ylbenzaldehyde, and 2-furoic acid. These three compounds are then combined and subjected to a series of reactions, including amidation and cyclization, to yield 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide. The synthesis method has been optimized to produce high yields of pure 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide, which is essential for scientific research applications.

Scientific Research Applications

5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In drug discovery, 5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)-2-furamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C22H21ClN2O3/c1-15-18(3-2-4-19(15)23)20-9-10-21(28-20)22(26)24-16-5-7-17(8-6-16)25-11-13-27-14-12-25/h2-10H,11-14H2,1H3,(H,24,26)

InChI Key

WVXWEHRDFJLKND-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.